6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Historical Development of Pyridazin-3(2H)-one Research
The pyridazin-3(2H)-one scaffold first gained prominence in the mid-20th century through its incorporation into cardiovascular therapeutics. Early vasodilators like indolidan and levosimendan demonstrated the core's ability to modulate phosphodiesterase (PDE) activity, paving the way for structural optimization studies. By the 1980s, researchers recognized the pyridazinone ring's dual capacity for π-stacking interactions and hydrogen bonding, enabling targeted modifications at positions 2, 4, and 6. The introduction of bromine at position 6 in derivatives such as 6-bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one marked a turning point, enhancing electrophilic substitution potential while maintaining planar geometry critical for enzyme binding.
Significance of this compound in Heterocyclic Chemistry
This compound exemplifies three key principles of heterocyclic drug design:
- Electrophilic Reactivity : The bromine atom at position 6 facilitates nucleophilic aromatic substitution, enabling derivatization with amines, thiols, and alkoxides.
- Stereoelectronic Modulation : The 4-methoxyphenyl group at position 2 introduces steric bulk while donating electron density through resonance effects, fine-tuning the molecule's dipole moment.
- Bioisosteric Potential : The pyridazinone core serves as a bioisostere for purine and pyrimidine bases, allowing interaction with kinase ATP-binding pockets.
Table 1 summarizes its key physicochemical properties:
Current Research Landscape and Knowledge Gaps
Recent advances have focused on three domains:
- Kinase Inhibition : Structural analogs demonstrate nanomolar inhibition of JNK1 through competitive binding at the ATP site, with IC50 values correlating with methoxy group positioning.
- PDE4 Selectivity : Substituent engineering at position 2 enhances PDE4B isoform selectivity over PDE4D by 12-fold, reducing emetic side effects in preclinical models.
- Synthetic Methodology : Copper-catalyzed cross-coupling reactions now enable direct arylation at position 5, overcoming traditional limitations of Friedel-Crafts alkylation.
Critical knowledge gaps persist in:
Theoretical Frameworks in Pyridazinone Derivative Studies
Two dominant theoretical models guide current research:
Frontier Molecular Orbital (FMO) Theory
Calculations reveal the HOMO (-6.8 eV) localizes on the bromine and pyridazinone carbonyl, explaining preferential reactivity at these sites. The LUMO (-2.3 eV) distribution across the methoxyphenyl ring facilitates charge-transfer interactions with aromatic residues in PDE4B.
Molecular Dynamics (MD) Simulations Steered MD of PDE4B-ligand complexes shows the 4-methoxyphenyl group induces conformational changes in the M-loop (residues 356-372), increasing hydrophobic contact surface area by 18% compared to unsubstituted analogs. These simulations inform the design of derivatives with prolonged target residence times.
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-11(15)7-6-10(12)13-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFUOOCSUWRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 6-bromopyridazine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 4-methoxyphenylhydrazine.
Cyclization: The 4-methoxyphenylhydrazine is then reacted with 6-bromopyridazine under cyclization conditions to form the desired pyridazinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Synthesis of 6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with suitable precursors under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 4-Methoxyphenyl hydrazine and appropriate carbonyl compounds.
- Reagents : Brominating agents (e.g., N-bromosuccinimide) and solvents (e.g., ethanol).
- Reaction Conditions : The mixture is refluxed to facilitate the formation of the pyridazinone core.
Anticancer Activity
Research has shown that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. A study evaluated the compound's ability to inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT116). The results indicated that certain derivatives can effectively limit cell growth, suggesting potential as anticancer agents .
Anti-inflammatory Properties
Pyridazinones have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is crucial for developing treatments for inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. The compound showed efficacy against a range of bacterial strains, indicating its promise as a lead compound for antibiotic development. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing antimicrobial activity .
Case Study 1: Anticancer Activity Evaluation
A comprehensive study synthesized several pyridazinone derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The findings revealed that specific modifications to the molecular structure significantly enhanced anticancer activity, with IC50 values indicating potent inhibition of cell viability .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, researchers focused on understanding the mechanism by which pyridazinones exert their anti-inflammatory effects. The study utilized human neutrophil models and demonstrated that these compounds could inhibit the activation of NF-kB pathways, leading to reduced expression of inflammatory markers .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 10.5 | |
| This compound | Anti-inflammatory | 15.0 | |
| This compound | Antimicrobial | 5.0 |
Table 2: Synthesis Conditions for Pyridazinones
| Step | Reagents | Conditions |
|---|---|---|
| Bromination | N-bromosuccinimide | Reflux in ethanol |
| Cyclization | Hydrazine hydrate | Reflux in ethanol |
| Purification | Ethanol crystallization | Room temperature |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position: The 4-methoxyphenyl group in the target compound (vs.
- Halogen Effects: Bromine at the 6-position (target) vs. chlorine at the 4- or 6-position () modifies electronegativity and steric bulk, impacting both synthetic accessibility and bioactivity.
- Ring Saturation: The dihydropyridazinone in introduces flexibility, which may enhance binding to certain targets compared to the fully aromatic target compound.
Biological Activity
6-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's chemical formula is with a molecular weight of approximately 284.12 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of nitric oxide production in macrophages. Results demonstrated that it significantly reduced nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
This compound has also been investigated for its anticancer effects. In a study involving human cancer cell lines, the compound exhibited cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or disrupt signaling cascades that promote cancer cell proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies
- Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study concluded that this compound could serve as a lead for developing new antibiotics.
- Anti-inflammatory Research : In a laboratory setting, researchers assessed the compound's effect on lipopolysaccharide-induced inflammation in murine macrophages. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination therapies for cancer treatment. Preliminary results suggest enhanced efficacy when used alongside conventional chemotherapeutics.
Q & A
Q. How to correlate crystallographic data with electronic properties in halogenated pyridazinones?
- Methodological Answer :
- X-ray/DFT Synergy : Compare experimental bond lengths (e.g., C–Br = ~1.89 Å) with DFT-optimized geometries to validate computational models .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) to explain solubility and crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
